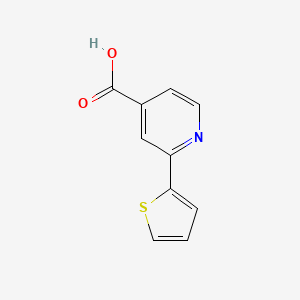

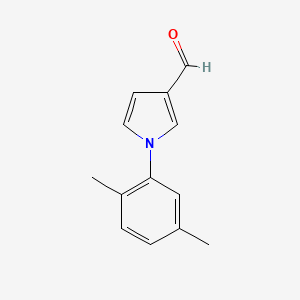

2-(Thiophen-2-YL)isonicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Thiophen-2-yl)isonicotinic acid is a compound that is related to various substituted polythiophene derivatives and isonicotinic acid hydrazones. These compounds have been studied for their potential applications in materials science and biomedicine due to their interesting chemical and physical properties. For instance, polythiophene derivatives with carboxylic acid groups have been investigated for their solubility in aqueous solutions and their semiconductor properties, which could be useful for applications such as selective membranes . Additionally, isonicotinic acid hydrazones have been synthesized and characterized for their antimicrobial activities, showing effectiveness against a range of bacteria and fungi .

Synthesis Analysis

The synthesis of related compounds involves the reaction of isonicotinic acid with various reagents. For example, the synthesis of poly(2-thiophen-3-yl-mal

Aplicaciones Científicas De Investigación

1. Inhibition of mPGES-1 in Cancer and Inflammation Therapy

- Application Summary: The compound is used as a chemical platform to develop inhibitors for mPGES-1, a valuable target in cancer and inflammation therapy .

- Methods of Application: A virtual fragment screening approach of aromatic bromides, modifiable by the Suzuki-Miyaura reaction, was used to identify 2-(Thiophen-2-YL)isonicotinic acid as a suitable chemical platform .

- Results: Compounds developed from this platform showed selective inhibitory activity against mPGES-1 in the low micromolar range. The most promising compound induced cycle arrest in the G0/G1 phase at 24 hours of exposure, suggesting an apoptosis/necrosis effect .

2. Synthesis of Microporous Polymer Networks

- Application Summary: 2-(Thiophen-2-YL)isonicotinic acid is used in the synthesis of thiophene-based microporous polymer networks (MPNs), which have high BET surface areas .

- Methods of Application: The compound is polymerized either chemically or electrochemically into MPNs .

- Results: The resulting MPNs have high BET surface areas, up to 2020 and 2135 m2 g−1 for bulk MPN powders and thin films, respectively .

3. Synthesis of Heterocyclic Amide Derivatives

- Application Summary: The compound is used to synthesize a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .

- Methods of Application: The compound is reacted with 2-aminothiophene-3-carbonitrile in an N-acylation reaction .

- Results: The synthesized molecule has significant antioxidant and antimicrobial properties. It demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, and yeasts .

4. Development of mPGES-1 Inhibitors

- Application Summary: The compound is used as a chemical platform to develop tighter mPGES-1 inhibitors .

- Methods of Application: A virtual fragment screening approach of aromatic bromides, modifiable by the Suzuki-Miyaura reaction, was used .

- Results: The developed compounds showed selective inhibitory activity against mPGES-1 in the low micromolar range. The most promising compound induced cycle arrest in the G0/G1 phase at 24 hours of exposure, suggesting an apoptosis/necrosis effect .

5. Synthesis of Heterocyclic Amide Derivatives

- Application Summary: The compound is used to synthesize a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .

- Methods of Application: The compound is reacted with 2-aminothiophene-3-carbonitrile in an N-acylation reaction .

- Results: The synthesized molecule has significant antioxidant and antimicrobial properties. It demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, and yeasts .

6. Development of mPGES-1 Inhibitors

- Application Summary: The compound is used as a chemical platform to develop tighter mPGES-1 inhibitors .

- Methods of Application: A virtual fragment screening approach of aromatic bromides, straightforwardly modifiable by the Suzuki-Miyaura reaction, was used .

- Results: The developed compounds showed selective inhibitory activity against mPGES-1 in the low micromolar range. The most promising compound induced cycle arrest in the G0/G1 phase at 24 hours of exposure, suggesting an apoptosis/necrosis effect .

Propiedades

IUPAC Name |

2-thiophen-2-ylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGBWVKLXLHQPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406259 |

Source

|

| Record name | SBB052875 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-YL)isonicotinic acid | |

CAS RN |

893723-57-4 |

Source

|

| Record name | SBB052875 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)